molecular formula C13H15NO5 B11995542 Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate

Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate

Cat. No.: B11995542
M. Wt: 265.26 g/mol
InChI Key: FLZPXHQPMBSEPC-UHFFFAOYSA-N
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Description

Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate is an organic compound with the molecular formula C13H15NO5. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group, an oxo group, and an acetylamino group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate can be synthesized through a multi-step process involving the following key steps:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to form ethyl 4-nitrobenzoate.

    Reduction: The nitro group in ethyl 4-nitrobenzoate is reduced to form ethyl 4-aminobenzoate.

    Acylation: Ethyl 4-aminobenzoate is then acylated with ethoxyacetyl chloride to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of ethyl 4-{[carboxy(oxo)acetyl]amino}benzoate.

    Reduction: Formation of ethyl 4-{[hydroxy(oxo)acetyl]amino}benzoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The presence of the ethoxy and oxo groups allows it to form hydrogen bonds and interact with active sites of target proteins, leading to its biological effects.

Comparison with Similar Compounds

Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate can be compared with other similar compounds such as:

    Ethyl 4-amino benzoate: Lacks the ethoxy and oxo groups, resulting in different chemical properties and reactivity.

    Ethyl 4-{[methyl(oxo)acetyl]amino}benzoate: Contains a methyl group instead of an ethoxy group, leading to variations in its biological activity and applications.

    Ethyl 4-{[phenyl(oxo)acetyl]amino}benzoate:

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 4-[(2-ethoxy-2-oxoacetyl)amino]benzoate

InChI

InChI=1S/C13H15NO5/c1-3-18-12(16)9-5-7-10(8-6-9)14-11(15)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI Key

FLZPXHQPMBSEPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC

Origin of Product

United States

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